Predicted pKa Modulation by 3-Methyl Substitution
The predicted pKa of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is 8.30±0.10 . This value is notably lower than the predicted pKa of the unsubstituted analog 1-(1,2,4-thiadiazol-5-yl)piperazine, which is reported to be ~8.5 . The difference is attributable to the electron-donating effect of the 3-methyl group on the thiadiazole ring, which slightly increases electron density at the piperazine nitrogen.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 8.30 ± 0.10 |
| Comparator Or Baseline | 1-(1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-93-6) |
| Quantified Difference | Approximately 0.2 pKa units lower |
| Conditions | Predicted values; computational method not specified |
Why This Matters
A difference of ~0.2 pKa units near physiological pH affects the protonation state of the piperazine nitrogen, directly impacting solubility, membrane permeability, and binding interactions with biological targets .
